REACTION_SMILES
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[Br:9][c:10]1[cH:11][c:12]2[cH:13][n:14][n:15][c:16]([Cl:20])[c:17]2[cH:18][cH:19]1.[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[Cl-:21].[H-:7].[NH4+:22].[Na+:8].[O:28]=[CH:29][N:30]([CH3:31])[CH3:32].[OH:1][CH2:2][C:3]([F:4])([F:5])[F:6]>>[O:1]([CH2:2][C:3]([F:4])([F:5])[F:6])[c:16]1[n:15][n:14][cH:13][c:12]2[cH:11][c:10]([Br:9])[cH:19][cH:18][c:17]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nncc2cc(Br)ccc12
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC(F)(F)F
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Name
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Type
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product
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Smiles
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FC(F)(F)COc1nncc2cc(Br)ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |